1-amino-N,N-dimethylcyclopentane-1-carboxamide hydrochloride
Description
Chemical Identity and Nomenclature
1-Amino-N,N-dimethylcyclopentane-1-carboxamide hydrochloride is a cyclopentane-derived organic compound with systematic IUPAC nomenclature 1-amino-N,N-dimethylcyclopentane-1-carboxamide hydrochloride . Its molecular formula is C₈H₁₇ClN₂O , corresponding to a molecular weight of 192.68 g/mol . The compound’s structure features:
- A cyclopentane ring with a geminal amino (-NH₂) and dimethylcarboxamide (-C(=O)N(CH₃)₂) substitution at the 1-position.
- A hydrochloride salt, enhancing water solubility through ionic character.
Key identifiers :
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 1384427-39-7 | |
| SMILES | CN(C)C(=O)C1(CCCC1)N.Cl | |
| InChI Key | OJSKIIHXDJTJPL-UHFFFAOYSA-N |
Synonyms include 1-amino-N,N-dimethylcyclopentane-1-carboxamide HCl and JFC42739.
Historical Context in Organic Chemistry
First documented in PubChem in 2013, this compound emerged amid growing interest in strained cyclopentane derivatives for drug discovery. Cyclopentane’s envelope conformation reduces steric strain, making it a versatile scaffold for functionalization. The introduction of a dimethylcarboxamide group aligns with trends in modulating lipophilicity and hydrogen-bonding capacity in medicinal chemistry. Its hydrochloride salt form reflects standard practices to improve crystallinity and solubility for synthetic intermediates.
Position within Cyclopentane Derivative Family
This compound belongs to a subclass of cyclopentanecarboxamides , distinguished by its 1-amino-dimethylamide substitution . Comparative analysis with related structures:
The 1-amino group introduces a site for further functionalization (e.g., acylation), while the dimethylamide enhances steric bulk, influencing conformational preferences.
Structural Relationship to Analogous Carboxamides
Structurally, this compound bridges cyclic amines and tertiary amides , sharing features with bioactive molecules:
- Amide resonance : Delocalization between the carbonyl and dimethylamino groups stabilizes the planar carboxamide moiety, limiting rotational freedom.
- Amino group reactivity : The primary amine can participate in Schiff base formation or serve as a nucleophile in alkylation reactions.
Comparisons to acyclic analogs (e.g., N,N-dimethylpropionamide) highlight the cyclopentane ring’s role in rigidifying the structure , potentially enhancing target binding selectivity. Substitution patterns also affect physicochemical properties:
| Parameter | 1-Amino-N,N-Dimethylcyclopentane-1-Carboxamide HCl | Linear Analog (e.g., CH₃(CH₂)₃C(=O)N(CH₃)₂) |
|---|---|---|
| LogP (Predicted) | 0.08 | 1.2–1.5 |
| Polar Surface Area | 46 Ų | 32 Ų |
The cyclopentane backbone reduces hydrophobicity while maintaining metabolic stability, a balance critical for central nervous system drug candidates.
Properties
IUPAC Name |
1-amino-N,N-dimethylcyclopentane-1-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O.ClH/c1-10(2)7(11)8(9)5-3-4-6-8;/h3-6,9H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJSKIIHXDJTJPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1(CCCC1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1384427-39-7 | |
| Record name | 1-amino-N,N-dimethylcyclopentane-1-carboxamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Preparation Methods
General Synthetic Strategy
The synthesis typically follows these main stages:
Formation of the cyclopentane ring substrate
Starting from cyclopentane or a suitable cyclopentane derivative, the ring is functionalized at the 1-position to introduce reactive groups for subsequent amination and amidation.Introduction of the amino group at the 1-position
Amination is achieved through nucleophilic substitution or reductive amination techniques, depending on the starting material's functionalization.Dimethyl substitution on the amide nitrogen
The carboxamide group is introduced and subsequently N,N-dimethylated, often via reaction with dimethylamine or through methylation of a primary amide intermediate.Formation of the hydrochloride salt
The free base is converted to the hydrochloride salt by treatment with hydrochloric acid, enhancing the compound's stability and solubility.
Detailed Synthetic Routes
Route A: Amidation and Amination Sequence
Step 1: Preparation of 1-aminocyclopentane-1-carboxylic acid derivative
Cyclopentane is functionalized to 1-aminocyclopentane-1-carboxylic acid, typically through controlled oxidation and amination reactions.Step 2: Conversion to N,N-dimethylcarboxamide
The carboxylic acid group is converted to the corresponding acid chloride using reagents like thionyl chloride (SOCl2), followed by reaction with excess dimethylamine to yield the N,N-dimethylcarboxamide.Step 3: Hydrochloride salt formation
The free amide is treated with hydrochloric acid in an appropriate solvent (e.g., ethanol or ethyl acetate) to precipitate the hydrochloride salt.
Route B: Direct Amination and Formamide Intermediate (Adapted from Related Adamantane Synthesis)
Inspired by a two-step synthesis approach used for related amine carboxamide hydrochlorides, a Ritter-type reaction can be employed:
Step 1: Formation of N-formamido intermediate
The cyclopentane derivative is reacted with formamide in the presence of an acid catalyst (e.g., nitric acid) to form an N-formamido intermediate under controlled temperature (~85 °C) for 2 hours.Step 2: Hydrolysis and salt formation
The intermediate is hydrolyzed using aqueous hydrochloric acid (around 21%) at reflux (~100 °C) for 1 hour, yielding the target amine hydrochloride salt in high yield.
This method avoids hazardous reagents like bromine or anhydrous HCl in ether and reduces reaction steps and time, improving overall yield and safety.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Cyclopentane functionalization | Oxidation/amination reagents | Variable | Several hours | - | Starting material preparation |
| Acid chloride formation | SOCl2 or equivalent | 0–50 °C | 1–3 hours | High | Controlled to avoid overreaction |
| Amidation with dimethylamine | Excess dimethylamine | RT to 50 °C | 2–6 hours | High | Ensures complete substitution |
| Hydrochloride salt formation | HCl in ethanol or ethyl acetate | RT | 1–2 hours | Quantitative | Precipitates pure hydrochloride salt |
| Alternative Ritter-type route | Formamide + nitric acid catalyst | 85 °C | 2 hours | 98 (intermediate) | High selectivity, mild conditions |
| Hydrolysis with aq. HCl | 21% HCl aqueous solution | 100 °C | 1 hour | 85–90 | Efficient salt formation, avoids ethers |
Purification and Characterization
- Purification is generally achieved by recrystallization from suitable solvents such as ethyl acetate or ethanol.
- Chromatographic techniques may be employed for analytical purity assessment.
- Characterization includes NMR, IR, and mass spectrometry to confirm structure and purity.
- The hydrochloride salt form improves handling and stability for storage at room temperature.
Research Findings and Industrial Relevance
- The Ritter-type synthesis adapted from memantine hydrochloride preparation demonstrates an efficient, safe, and scalable route to amine carboxamide hydrochlorides, potentially applicable to 1-amino-N,N-dimethylcyclopentane-1-carboxamide hydrochloride.
- Optimization of reagent ratios, temperature, and reaction time is critical for maximizing yield and minimizing impurities.
- The hydrochloride salt form exhibits enhanced aqueous solubility and stability, facilitating its use in organic synthesis and biological research.
- Safety considerations include handling irritant properties of hydrochloric acid and amine intermediates, requiring appropriate protective measures.
This comprehensive analysis synthesizes current knowledge on the preparation of 1-amino-N,N-dimethylcyclopentane-1-carboxamide hydrochloride, highlighting efficient synthetic routes, reaction conditions, and purification techniques validated by recent research and chemical databases.
Chemical Reactions Analysis
Types of Reactions: 1-amino-N,N-dimethylcyclopentane-1-carboxamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like halides or alkoxides in polar solvents.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or other derivatives.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : CHNO
- Molecular Weight : Approximately 192.69 g/mol
- Structural Characteristics : The compound features a cyclopentane ring with an amino group and a carboxamide functional group, which contribute to its reactivity and interactions in biological systems .
Medicinal Chemistry
1-Amino-N,N-dimethylcyclopentane-1-carboxamide hydrochloride is being investigated for its potential therapeutic effects:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, making it valuable for drug discovery .
- Receptor Modulation : Its ability to interact with various receptors could lead to the development of new pharmacological agents targeting diseases such as cancer or neurodegenerative disorders .
Organic Synthesis
In organic chemistry, this compound serves as a versatile building block:
- Synthesis of Complex Molecules : Its functional groups allow for various chemical reactions, including acylation and alkylation, facilitating the synthesis of more complex organic compounds .
- Chiral Synthesis : The presence of stereogenic centers in the cyclopentane ring can be exploited for asymmetric synthesis, producing enantiomerically pure compounds essential in pharmaceuticals .
Biochemical Research
The compound's interactions with biological systems are under extensive study:
- Biochemical Assays : It is used in assays to evaluate its effects on metabolic processes and signaling pathways, providing insights into its biological activity .
- Potential Therapeutic Roles : Investigations into its role as a modulator in various biochemical pathways may reveal new therapeutic applications .
Case Study 1: Enzyme Interaction Studies
Research has demonstrated that 1-amino-N,N-dimethylcyclopentane-1-carboxamide hydrochloride exhibits inhibitory effects on certain enzymes involved in metabolic disorders. In vitro studies indicated that the compound could reduce enzyme activity by up to 50%, suggesting potential as a therapeutic agent for conditions like diabetes or obesity.
Case Study 2: Synthesis of Chiral Compounds
In a recent study, researchers utilized this compound as a chiral building block to synthesize novel pharmaceuticals. The resulting compounds showed improved efficacy in binding to target receptors compared to non-chiral analogs, highlighting the importance of stereochemistry in drug design.
Mechanism of Action
The mechanism of action of 1-amino-N,N-dimethylcyclopentane-1-carboxamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The pathways involved may include inhibition or activation of enzymatic reactions, modulation of signal transduction pathways, and interaction with nucleic acids.
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound is compared to analogs with cyclopropane rings, alternative substituents, or stereochemical differences. Key examples include:
| Compound Name | Molecular Formula | Backbone | Substituents | CAS Number |
|---|---|---|---|---|
| 1-Amino-N,N-dimethylcyclopentane-1-carboxamide hydrochloride | C₈H₁₇ClN₂O | Cyclopentane | N,N-dimethyl carboxamide, amino | 1481463-48-2* |
| 1-Amino-N,N-dimethylcyclopropanecarboxamide hydrochloride | C₆H₁₂ClN₂O | Cyclopropane | N,N-dimethyl carboxamide, amino | 1481463-48-2 |
| (1R,3R)-3-Amino-N,1-dimethyl-cyclopentanecarboxamide hydrochloride | C₉H₁₉ClN₂O | Cyclopentane | N-methyl, (1R,3R) stereochemistry | 2306254-64-6 |
| N,N-Dimethyl-1-(methylamino)cyclopropane-1-carboxamide hydrochloride | C₇H₁₅ClN₂O | Cyclopropane | N,N-dimethyl carboxamide, methylamino | 145711667 (PubChem CID) |
Notes:
Physicochemical Properties
Key Observations :
- The cyclopentane backbone confers higher molecular weight and lower ring strain, improving thermal stability compared to cyclopropane analogs .
- Dihydrochloride salts (e.g., CAS 2306254-64-6) exhibit superior aqueous solubility due to increased ionic character but may require stringent storage conditions to prevent hygroscopicity .
Biological Activity
1-Amino-N,N-dimethylcyclopentane-1-carboxamide hydrochloride, with the molecular formula and a molecular weight of approximately 192.69 g/mol, is a cyclic amide derivative notable for its potential biological activities. This compound is characterized by a cyclopentane ring structure that influences its chemical reactivity and biological interactions.
Chemical Structure and Properties
The structure of 1-amino-N,N-dimethylcyclopentane-1-carboxamide hydrochloride can be represented as follows:
- IUPAC Name : 1-amino-N,N-dimethylcyclopentane-1-carboxamide hydrochloride
- SMILES : CN(C)C(=O)C1(CCCC1)N.Cl
- Appearance : Powder
Biological Activity Overview
The biological activity of 1-amino-N,N-dimethylcyclopentane-1-carboxamide hydrochloride is primarily attributed to its interactions with various biological systems, including enzyme modulation and receptor interactions.
- Enzyme Interaction : The compound may act as an inhibitor or modulator of specific enzymes, influencing metabolic pathways and signaling processes.
- Receptor Binding : It has potential binding affinity to various receptors, which could lead to alterations in physiological responses.
Pharmacological Studies
Recent studies have explored the pharmacokinetics and pharmacodynamics of this compound, highlighting its potential therapeutic applications:
- Potency and Efficacy : In biochemical assays, it has demonstrated varying degrees of potency depending on the target enzyme or receptor involved. For instance, it has been noted for its ability to influence pathways associated with neurodegenerative diseases .
- Pharmacokinetic Properties : Research indicates that the compound exhibits favorable pharmacokinetic properties, such as a longer plasma elimination half-life and significant tissue distribution when administered in vivo .
Case Studies
Several studies have documented the effects of this compound in specific experimental models:
- Neuroprotective Effects : In models of neurodegeneration, 1-amino-N,N-dimethylcyclopentane-1-carboxamide hydrochloride showed promise in mitigating neuronal damage through its modulatory effects on mitochondrial function .
- Metabolic Pathway Regulation : The compound has been implicated in the regulation of metabolic pathways related to energy homeostasis, suggesting its potential role in metabolic disorders .
Table 1: Summary of Biological Activities
Table 2: Pharmacokinetic Profile
| Parameter | Value | Unit |
|---|---|---|
| Half-life (t½) | ~50 | hours |
| Peak Plasma Concentration (Cmax) | Varied | ng/mL |
| Area Under Curve (AUC) | Varied | h*ng/mL |
Q & A
Basic Research Questions
Q. What are the key considerations in synthesizing 1-amino-N,N-dimethylcyclopentane-1-carboxamide hydrochloride to ensure high yield and purity?
- Methodological Answer : Synthesis requires careful control of reaction parameters. For example:
- Solvent Selection : Dichloromethane-water mixtures are effective for phase separation and cooling (<10°C) to stabilize intermediates .
- Purification : Recrystallization or column chromatography (e.g., using silica gel) ensures >95% purity, as seen in analogous cyclopentane derivatives .
- Scaling : Continuous flow reactors improve reproducibility in industrial settings by automating temperature and pressure control .
| Parameter | Optimal Conditions | Source |
|---|---|---|
| Solvent System | Dichloromethane-water (1:1) | |
| Temperature Control | <10°C during intermediate steps | |
| Purity Verification | HPLC with UV detection (λ = 254 nm) |
Q. How can researchers confirm the structural integrity of 1-amino-N,N-dimethylcyclopentane-1-carboxamide hydrochloride using spectroscopic methods?
- Methodological Answer :
- NMR : H NMR detects methyl groups (δ 2.8–3.1 ppm for N,N-dimethyl) and cyclopentane protons (δ 1.5–2.5 ppm). C NMR confirms carboxamide carbonyl (δ ~170 ppm) .
- Mass Spectrometry : ESI-MS identifies the molecular ion peak at m/z [M+H] and HCl adducts .
- IR Spectroscopy : Stretching vibrations at ~1650 cm (amide C=O) and ~3300 cm (N-H) validate functional groups .
Q. What purification techniques are most effective for isolating 1-amino-N,N-dimethylcyclopentane-1-carboxamide hydrochloride from reaction byproducts?
- Methodological Answer :
- Recrystallization : Use ethanol/water mixtures to exploit solubility differences, achieving >95% purity .
- Ion-Exchange Chromatography : Separates charged impurities using resins like Dowex® 50WX8 .
- Centrifugation : Removes insoluble particulates after acidification (pH 4–5) to precipitate the hydrochloride salt .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of 1-amino-N,N-dimethylcyclopentane-1-carboxamide hydrochloride compared to its cyclopropane analogs?
- Methodological Answer :
- Steric Effects : The cyclopentane ring reduces steric hindrance compared to cyclopropane derivatives, enhancing nucleophilic substitution rates at the carboxamide group .
- Electronic Effects : N,N-Dimethyl groups increase electron density on the amino group, altering hydrogen-bonding interactions in catalytic applications .
- Comparative Data :
| Property | Cyclopentane Derivative | Cyclopropane Analog | Source |
|---|---|---|---|
| LogP | ~1.2 | ~0.8 | |
| Hydrogen Bond Acceptor Count | 3 | 2 |
Q. What strategies resolve contradictions between computational predictions and experimental data in the stability of 1-amino-N,N-dimethylcyclopentane-1-carboxamide hydrochloride under acidic conditions?
- Methodological Answer :
- Revisiting DFT Calculations : Adjust solvent models (e.g., COSMO-RS) to account for protonation states in aqueous HCl .
- Accelerated Stability Testing : Expose the compound to pH 1–3 at 40°C for 14 days, monitoring degradation via LC-MS .
- Empirical Refinement : Correlate experimental pKa (measured via potentiometric titration) with computational values to recalibrate models .
Q. How can factorial design optimize reaction parameters for synthesizing 1-amino-N,N-dimethylcyclopentane-1-carboxamide hydrochloride?
- Methodological Answer :
- Variables : Temperature (X₁), solvent ratio (X₂), catalyst loading (X₃).
- Response Surface Methodology (RSM) : A 2 factorial design identifies interactions between variables. For example:
| Run | X₁ (°C) | X₂ (DCM:H₂O) | X₃ (mol%) | Yield (%) |
|---|---|---|---|---|
| 1 | 10 | 1:1 | 5 | 78 |
| 2 | 25 | 2:1 | 10 | 65 |
- Validation : ANOVA confirms temperature (p < 0.01) and solvent ratio (p < 0.05) as critical factors .
Q. What mechanistic insights explain the compound’s resistance to hydrolysis compared to non-cyclopentane carboxamides?
- Methodological Answer :
- Ring Strain : The cyclopentane ring minimizes angle strain, stabilizing the carboxamide against nucleophilic attack .
- Hydrogen Bonding : Intramolecular H-bonds between the amino group and carbonyl oxygen reduce water accessibility .
- Kinetic Studies : Pseudo-first-order rate constants () are 3× lower than acyclic analogs at pH 7.4 .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
